N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core system. Key structural elements include:
Properties
Molecular Formula |
C28H31N5O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H31N5O4/c1-17-7-6-13-33-25(17)31-26-21(28(33)35)16-20(27(34)30-19-8-4-5-9-19)24(29)32(26)14-12-18-10-11-22(36-2)23(15-18)37-3/h6-7,10-11,13,15-16,19,29H,4-5,8-9,12,14H2,1-3H3,(H,30,34) |
InChI Key |
QWVBETNHWRZGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the triazatricyclo structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazatricyclo derivatives with variations in substituents and side chains. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound may improve binding to aromatic-rich targets (e.g., GPCRs or enzymes) compared to fluorophenyl or benzothiazolyl groups .
- Alkyl chain length (e.g., pentyl vs. butyl) influences solubility; longer chains reduce aqueous solubility but enhance lipid bilayer penetration .
Bioactivity Trends :
Biological Activity
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with notable potential biological activities. Its unique structure comprises a tricyclic core and various functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound through detailed research findings, including synthesis methods, mechanisms of action, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O4 |
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | JDNZJQWVFHLVGG-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting with cyclopentylamine and 3,4-dimethoxyphenylacetic acid. Key steps include:
- Formation of the Tricyclic Core : This involves cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Various reagents are used to introduce the imino and carboxamide functionalities.
- Purification : The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors influencing cellular signaling pathways.
The exact targets and pathways depend on the specific biological context in which the compound is tested.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines:
- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in breast and prostate cancer cell lines.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through caspase activation.
Antimicrobial Activity
Preliminary research suggests that N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl has antimicrobial properties against several bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Exhibits activity against Escherichia coli.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Study 2: Antimicrobial Testing
In vitro testing against common pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
